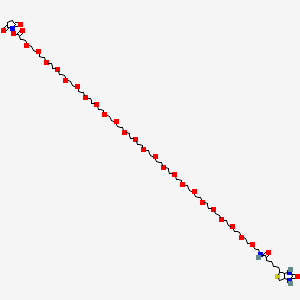
NHS-PEG24-biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NHS-PEG24-biotin is a compound widely used in biotinylation reactions. It consists of a biotin moiety linked to a polyethylene glycol (PEG) spacer, which is further connected to an N-hydroxysuccinimidyl (NHS) ester. The NHS ester reacts with primary amines to form stable amide bonds, making it a valuable tool in various biochemical and biotechnological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NHS-PEG24-biotin involves the conjugation of biotin to a PEG spacer, followed by the activation of the terminal end with an NHS ester. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The PEG spacer imparts water solubility and flexibility to the biotinylated molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in bulk and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
NHS-PEG24-biotin primarily undergoes nucleophilic substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for biotinylation of proteins, peptides, and other amine-containing molecules .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues on proteins.
Conditions: The reaction typically occurs at pH 7-9 in an aqueous buffer or organic solvent like DMF or DMSO.
Major Products: The primary product is a biotinylated molecule with a stable amide bond
Applications De Recherche Scientifique
NHS-PEG24-biotin is extensively used in various scientific research fields:
Chemistry: It is used in labeling and cross-linking reactions to study molecular interactions.
Biology: It aids in the biotinylation of proteins and peptides for detection and purification purposes.
Medicine: It is employed in the development of biotinylated antibodies for diagnostic assays.
Industry: It is used in affinity chromatography and pull-down assays to isolate and study specific biomolecules
Mécanisme D'action
The mechanism of action of NHS-PEG24-biotin involves the formation of a stable amide bond between the NHS ester and a primary amine. The biotin moiety then interacts with avidin or streptavidin, forming a strong non-covalent bond. This interaction is utilized in various applications, such as labeling, detection, and purification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
NHS-PEG4-biotin: Similar in structure but with a shorter PEG spacer.
NHS-LC-biotin: Contains a longer spacer arm but lacks the PEG component.
Uniqueness
NHS-PEG24-biotin is unique due to its long PEG spacer, which imparts high water solubility and reduces non-specific binding. This makes it particularly useful in applications where solubility and reduced aggregation are critical .
Propriétés
Formule moléculaire |
C65H120N4O30S |
|---|---|
Poids moléculaire |
1469.7 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C65H120N4O30S/c70-60(4-2-1-3-59-64-58(57-100-59)67-65(74)68-64)66-8-10-76-12-14-78-16-18-80-20-22-82-24-26-84-28-30-86-32-34-88-36-38-90-40-42-92-44-46-94-48-50-96-52-54-98-56-55-97-53-51-95-49-47-93-45-43-91-41-39-89-37-35-87-33-31-85-29-27-83-25-23-81-21-19-79-17-15-77-13-11-75-9-7-63(73)99-69-61(71)5-6-62(69)72/h58-59,64H,1-57H2,(H,66,70)(H2,67,68,74) |
Clé InChI |
FWKPYGZMJFADHK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(sec-butyl)-1-hydroxy-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045203.png)

![3-(1,3-benzodioxol-5-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045220.png)




![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12045242.png)

![[3-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12045251.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12045254.png)


